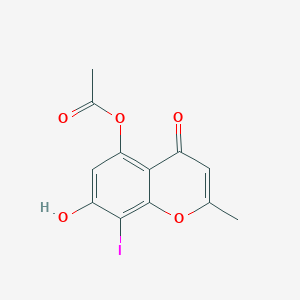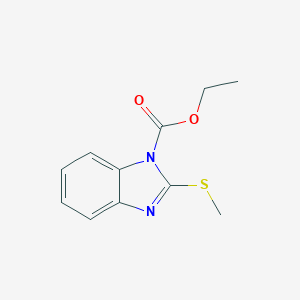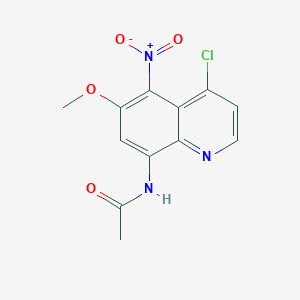
3,3'-Bis(diethylamino)-4,4'-bis(cyclobut-3-ene)-1,1',2,2'-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-Bis(diethylamino)-4,4'-bis(cyclobut-3-ene)-1,1',2,2'-tetrone (commonly known as DABCO-CB) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is a tetrone derivative that has two diethylamino substituents and two cyclobutene rings.
Mécanisme D'action
The mechanism of action of DABCO-CB as a catalyst involves the activation of the electrophilic substrate through the formation of a complex with the catalyst. This complex undergoes a series of reactions, including proton transfer, nucleophilic attack, and elimination, leading to the formation of the desired product.
Biochemical and Physiological Effects:
While DABCO-CB has not been extensively studied for its biochemical and physiological effects, it has been shown to be non-toxic and non-carcinogenic. However, further studies are needed to determine its potential effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DABCO-CB as a catalyst is its high catalytic activity and selectivity. Additionally, it is easy to handle and has a long shelf life. However, DABCO-CB is relatively expensive compared to other catalysts and may not be suitable for large-scale reactions.
Orientations Futures
There are several future directions for the study of DABCO-CB. One potential area of research is the development of new synthetic routes for DABCO-CB and its derivatives. Additionally, further studies are needed to determine the potential applications of DABCO-CB in the field of medicinal chemistry. Finally, the development of new catalytic systems based on DABCO-CB and its derivatives is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of DABCO-CB involves the reaction of cyclobutene-1,2-dione with diethylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and oxidation. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
DABCO-CB has been extensively studied for its potential applications in organic synthesis. It has been shown to be an effective catalyst for a wide range of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. Additionally, DABCO-CB has been used as a ligand in metal-catalyzed reactions.
Propriétés
Nom du produit |
3,3'-Bis(diethylamino)-4,4'-bis(cyclobut-3-ene)-1,1',2,2'-tetrone |
|---|---|
Formule moléculaire |
C16H20N2O4 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
3-(diethylamino)-4-[2-(diethylamino)-3,4-dioxocyclobuten-1-yl]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H20N2O4/c1-5-17(6-2)11-9(13(19)15(11)21)10-12(16(22)14(10)20)18(7-3)8-4/h5-8H2,1-4H3 |
Clé InChI |
RCTMUSZXCTZWCZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C(=O)C1=O)C2=C(C(=O)C2=O)N(CC)CC |
SMILES canonique |
CCN(CC)C1=C(C(=O)C1=O)C2=C(C(=O)C2=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




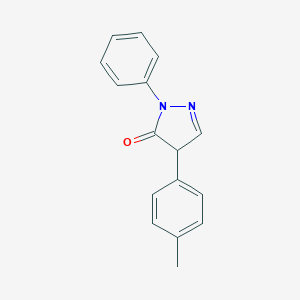
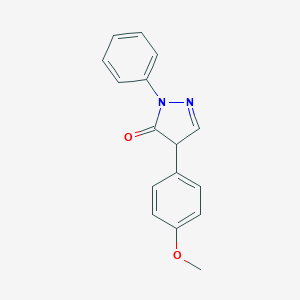



![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)


![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
